

## A Comparative Guide to Novel MAT2A Inhibitors for Precision Oncology

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Compound of Interest		
Compound Name:	MAT2A inhibitor 5	
Cat. No.:	B15584926	Get Quote

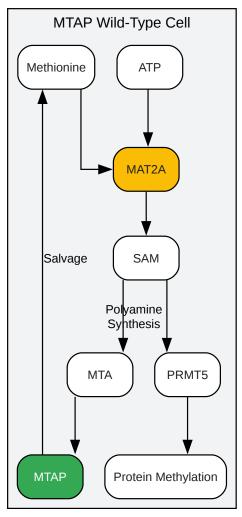
For Researchers, Scientists, and Drug Development Professionals

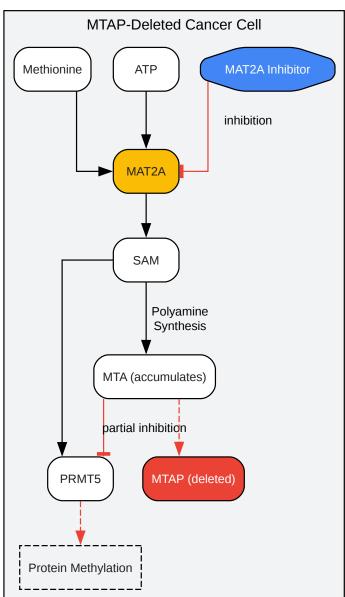
The enzyme Methionine Adenosyltransferase 2A (MAT2A) has emerged as a pivotal target in precision oncology, particularly for cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration, present in approximately 15% of all human cancers, induces a synthetic lethal dependency on MAT2A. Inhibition of MAT2A depletes the universal methyl donor S-adenosylmethionine (SAM), which in the context of MTAP-deleted tumors, leads to profound inhibition of protein arginine methyltransferase 5 (PRMT5) activity, disrupting critical cellular processes and leading to selective cancer cell death. This guide provides a head-to-head comparison of the novel MAT2A inhibitor, referred to herein as **MAT2A inhibitor 5** (also reported as Compound 39), with other leading novel MAT2A inhibitors in development, supported by experimental data.

## The MAT2A-MTAP Synthetic Lethal Pathway

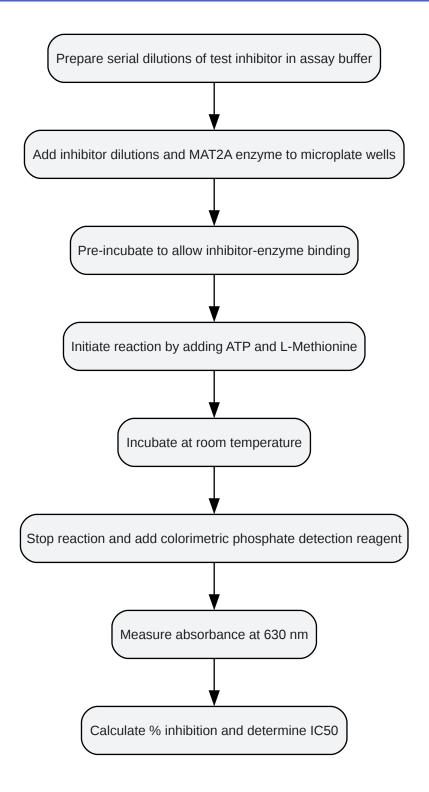
In normal cells, MTAP salvages methionine from methylthioadenosine (MTA), a byproduct of polyamine synthesis. In MTAP-deleted cancer cells, MTA accumulates and acts as a partial inhibitor of PRMT5. This partial inhibition sensitizes the cells to further reductions in PRMT5 activity. By inhibiting MAT2A, the production of SAM, the essential cofactor for PRMT5, is reduced. The combined effect of MTA accumulation and SAM depletion leads to a robust suppression of PRMT5-mediated methylation, causing defects in mRNA splicing, DNA damage, and ultimately, selective cell death in these cancer cells.



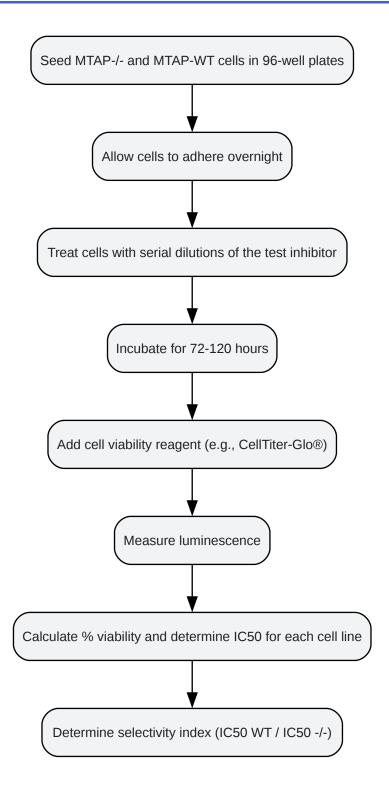












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